molecular formula C10H14ClN3 B13523341 1-(2-Chloro-6-methyl-4-pyridinyl)piperazine CAS No. 179334-19-1

1-(2-Chloro-6-methyl-4-pyridinyl)piperazine

Cat. No.: B13523341
CAS No.: 179334-19-1
M. Wt: 211.69 g/mol
InChI Key: YGJOVMGKFJINKE-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methyl-4-pyridinyl)piperazine is a chemical compound with the molecular formula C10H14ClN3 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methyl-4-pyridinyl)piperazine typically involves the reaction of 2-chloro-6-methyl-4-pyridine with piperazine. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methyl-4-pyridinyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Chloro-6-methyl-4-pyridinyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methyl-4-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-pyridinyl)piperazine
  • 1-(2-Methyl-4-pyridinyl)piperazine
  • 1-(2-Chloro-6-methyl-4-pyridinyl)pyrazole

Uniqueness

1-(2-Chloro-6-methyl-4-pyridinyl)piperazine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

179334-19-1

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-(2-chloro-6-methylpyridin-4-yl)piperazine

InChI

InChI=1S/C10H14ClN3/c1-8-6-9(7-10(11)13-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3

InChI Key

YGJOVMGKFJINKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)N2CCNCC2

Origin of Product

United States

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